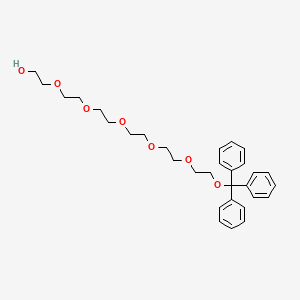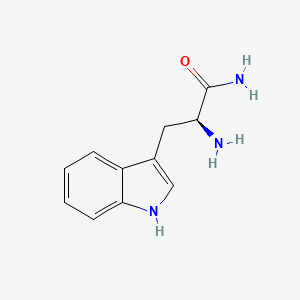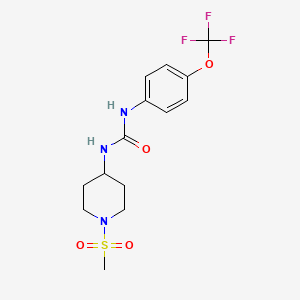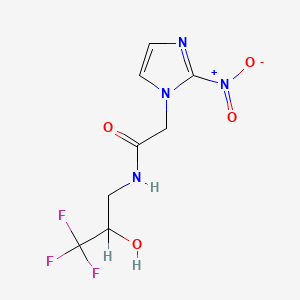
SR-4554
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SR4554 is a novel fluorinated 2-nitroimidazole compound specifically designed for use as a non-invasive probe of tumor hypoxia. Tumor hypoxia is a condition where tumor cells are deprived of adequate oxygen, which can lead to resistance to conventional therapies. SR4554 is detectable by in vivo 19-fluorine magnetic resonance spectroscopy, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR4554 involves the fluorination of a 2-nitroimidazole precursor. The reaction conditions typically include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents. The process involves multiple steps, including nitration, reduction, and fluorination, to achieve the final product .
Industrial Production Methods
Industrial production of SR4554 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
SR4554 undergoes several types of chemical reactions, including:
Reduction: The nitro group in SR4554 can be reduced to an amino group under hypoxic conditions.
Substitution: The fluorine atom in SR4554 can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine atom under basic conditions
Major Products
Reduction: The major product of reduction is the corresponding aminoimidazole derivative.
Substitution: The major products of substitution reactions depend on the nucleophile used but typically involve the replacement of the fluorine atom with the nucleophile
Scientific Research Applications
SR4554 has several scientific research applications, including:
Cancer Research: Used as a non-invasive probe to detect tumor hypoxia, aiding in the diagnosis and treatment planning of cancer patients.
Magnetic Resonance Spectroscopy: Utilized in in vivo 19-fluorine magnetic resonance spectroscopy to study hypoxic conditions in tumors.
Drug Development: Helps in the development of new therapeutic agents targeting hypoxic tumor cells
Mechanism of Action
SR4554 exerts its effects through bioreduction in hypoxic cells. Under low oxygen conditions, the nitro group of SR4554 is reduced to an amino group, leading to the retention of the compound in hypoxic cells. This retention can be detected using 19-fluorine magnetic resonance spectroscopy, providing a non-invasive method to identify hypoxic regions within tumors .
Comparison with Similar Compounds
Similar Compounds
Fluoromisonidazole: Another fluorinated nitroimidazole used as a hypoxia marker.
Pimonidazole: A nitroimidazole compound used to detect hypoxia in tissues.
Uniqueness of SR4554
SR4554 is unique due to its specific design for detection by 19-fluorine magnetic resonance spectroscopy. This allows for non-invasive, real-time monitoring of tumor hypoxia, providing valuable information for cancer diagnosis and treatment planning .
Properties
CAS No. |
167648-73-9 |
|---|---|
Molecular Formula |
C8H9F3N4O4 |
Molecular Weight |
282.18 g/mol |
IUPAC Name |
2-(2-nitroimidazol-1-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide |
InChI |
InChI=1S/C8H9F3N4O4/c9-8(10,11)5(16)3-13-6(17)4-14-2-1-12-7(14)15(18)19/h1-2,5,16H,3-4H2,(H,13,17) |
InChI Key |
BTLNRJMECFTISR-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(2-hydroxy-3,3,3-trifluoropropyl)-2-(2-nitro-1-imidazolyl)acetamide SR 4554 SR-4554 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




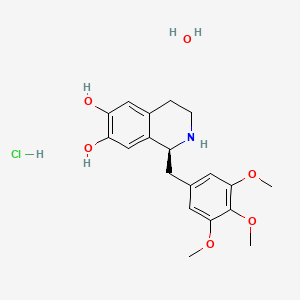
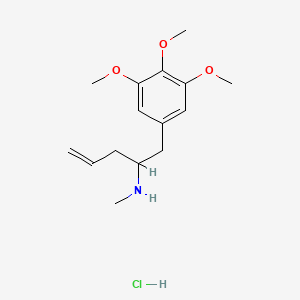
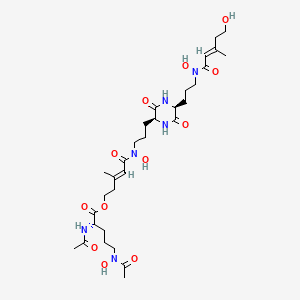


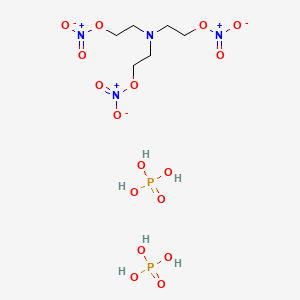
![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1682556.png)
